[1-(Cyclopropylmethyl)piperidin-4-yl]methanol
Description
[1-(Cyclopropylmethyl)piperidin-4-yl]methanol (CAS: 145021-95-0) is a piperidine derivative featuring a cyclopropylmethyl group at the nitrogen atom and a hydroxymethyl group at the C-4 position of the piperidine ring. This compound is synthesized with 95% purity and is cataloged under MFCD16162919 . Its structure combines a rigid cyclopropane moiety with a polar hydroxyl group, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in targeting neurological or infectious diseases.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-3-5-11(6-4-10)7-9-1-2-9/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCXXVCPTHJZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. The hydroxymethyl group can be introduced through reduction reactions using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclopropylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent, particularly in the context of opioid receptor modulation. Research indicates that derivatives of piperidine, including [1-(Cyclopropylmethyl)piperidin-4-yl]methanol, can exhibit significant analgesic properties. For instance, studies on related compounds have shown that modifications to the piperidine structure can lead to enhanced binding affinity and potency at opioid receptors, which are crucial for pain management therapies .
Receptor Interaction Studies
Research utilizing structure-activity relationship (SAR) studies has demonstrated that this compound can interact with various receptors, including chemokine receptors like CXCR4. The compound's ability to modulate these interactions opens avenues for exploring its use in treating conditions such as cancer and inflammatory diseases where CXCR4 plays a critical role .
Synthesis and Derivative Development
The synthesis of this compound serves as a precursor for developing novel pharmaceutical agents. Its derivatives have been synthesized and evaluated for their biological activities, leading to the discovery of compounds with enhanced therapeutic profiles. For example, modifications to the piperidine ring have resulted in compounds with improved analgesic effects compared to traditional opioids .
Case Study 1: Opioid Analgesics
In a comparative study of various piperidine derivatives, this compound was found to possess significant analgesic properties, although less potent than fentanyl derivatives. This study highlighted the importance of structural modifications in enhancing the efficacy and safety profile of opioid analgesics .
Case Study 2: CXCR4 Antagonism
A recent investigation into the binding affinity of this compound at CXCR4 revealed its potential as a competitive antagonist. The study utilized computational docking methods alongside experimental validation to demonstrate how subtle changes in ligand structure can influence receptor interactions and downstream signaling pathways .
Mechanism of Action
The mechanism of action of [1-(Cyclopropylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their biological or physicochemical properties:
Key Observations:
- Hydroxyl Group Importance: Alcohol analogues (e.g., [1-(4-fluorobenzyl)piperidin-4-yl]methanol) exhibit potent antiplasmodial activity (IC50 < 5 µg/mL), suggesting the C-4 hydroxyl group enhances target selectivity .
- Substituent Effects : Bulky aromatic groups (e.g., 4-fluorobenzyl) improve antiplasmodial potency compared to cyclopropylmethyl, but the latter may enhance metabolic stability due to reduced enzymatic oxidation .
Pharmacological and Receptor Interactions
- However, this compound lacks the fluorophenyl group critical for sigma-1 binding .
- Antiplasmodial vs. Neurological Targets: Benzyl-substituted alcohols () prioritize parasitic targets, whereas azacyclonol () interacts with CNS receptors, highlighting substituent-driven target divergence.
Physicochemical Properties
- Solubility: The 4-aminophenyl analogue ([1-(4-aminophenyl)piperidin-4-yl]methanol) may exhibit higher aqueous solubility due to the polar amino group .
Biological Activity
[1-(Cyclopropylmethyl)piperidin-4-yl]methanol, with the CAS number 145021-95-0, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylmethyl group attached to the piperidine ring and a hydroxymethyl substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the hydroxymethyl group enhances its binding affinity, allowing it to engage with specific molecular targets effectively.
Key Targets
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown high affinity for GPCRs, indicating that this compound may also interact with these receptors, influencing signaling pathways crucial for various physiological processes.
- Enzymatic Interactions : The compound may inhibit or modulate enzyme activity, which could lead to therapeutic effects in conditions such as inflammation or cancer.
Biological Activities
Research indicates that derivatives of piperidine, including this compound, exhibit a range of biological activities:
- Antiviral Activity : Compounds in this class have demonstrated efficacy against viral infections, suggesting potential applications in antiviral therapies.
- Anticancer Properties : Preliminary studies indicate that piperidine derivatives may inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The modulation of inflammatory pathways through receptor interaction suggests a role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperidine ring and substituents can significantly influence the compound's pharmacological properties.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, anticancer |
| [1-(Cyclopropylmethyl)piperidin-4-yl]methanone | Structure | Potentially less active |
| [1-(Cyclopropylmethyl)piperidin-4-yl]amine | Structure | Varies based on amine properties |
The hydroxymethyl group appears to enhance binding affinity compared to other functional groups like ketones or amines .
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antiviral Studies : In vitro studies demonstrated that compounds similar to this compound effectively inhibited viral replication at low concentrations, suggesting a mechanism involving direct viral interaction or modulation of host cell pathways .
- Cancer Research : A study reported that piperidine derivatives showed significant cytotoxic effects on glioma cells while sparing normal cells, indicating a selective mechanism that warrants further investigation for cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
